OO-isopropyl O-octadecyl peroxycarbonate
Description
Overview of Organic Peroxycarbonate Compounds in Advanced Chemical Synthesis
Organic peroxycarbonate compounds are a subclass of organic peroxides that are utilized in a variety of synthetic applications. Their utility primarily stems from the labile O-O bond which can cleave homolytically to generate free radicals. These radicals are effective initiators for polymerization processes. Furthermore, peroxycarbonates can participate in a range of oxidation reactions. The structure of the organic groups attached to the peroxycarbonate moiety can be tailored to influence the compound's reactivity, solubility, and decomposition kinetics, making them versatile tools for chemists.
In advanced chemical synthesis, organic peroxycarbonates serve as precursors for the generation of other reactive species. For instance, they can be used to generate alkoxy and peroxycarboxy radicals, which can then engage in a variety of chemical transformations. Their application is particularly notable in polymer chemistry, where they can initiate the polymerization of monomers such as vinyl chloride, acrylates, and styrenes.
Significance of OO-isopropyl O-octadecyl peroxycarbonate within the Peroxycarbonate Class
This compound is a specific example of an asymmetrical dialkyl peroxycarbonate. Its structure features a small isopropyl group and a long, linear octadecyl chain attached to the peroxycarbonate core. This asymmetry and the presence of the long alkyl chain are key to its potential significance.
The long octadecyl chain imparts a high degree of lipophilicity to the molecule, making it highly soluble in nonpolar organic solvents and compatible with polymer matrices. This property is particularly advantageous in applications such as the modification of polyolefins, where good dispersion of the initiator is crucial for achieving uniform reaction. The isopropyl group, on the other hand, influences the decomposition temperature and the nature of the resulting radicals.
While specific research on this compound is not extensively documented in publicly available literature, its structural characteristics suggest its primary role would be as a specialty initiator in polymerization reactions. The combination of a long-chain alkyl group and a smaller secondary alkyl group allows for a fine-tuning of its decomposition profile, potentially offering advantages in controlling polymerization rates and polymer properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H44O4 | PubChem nih.gov |
| Molecular Weight | 372.6 g/mol | PubChem nih.gov |
| IUPAC Name | octadecyl propan-2-yloxy carbonate | PubChem nih.gov |
| CAS Number | 62476-80-6 | PubChem nih.gov |
| Appearance | Not specified in available literature | - |
| Solubility | Expected to be soluble in nonpolar organic solvents | Inferred from structure |
Historical Context and Evolution of Research in Peroxycarbonate Chemistry
The study of peroxycarbonates is a subset of the broader field of organic peroxide chemistry. The first synthesis of a peroxy compound dates back to the late 18th century. However, it was the discovery of the utility of organic peroxides as polymerization initiators in the mid-20th century that spurred significant research into this class of compounds.
Initially, research focused on more common and simpler peroxides like benzoyl peroxide and di-tert-butyl peroxide. As the demand for polymers with specific properties grew, so did the interest in developing novel initiators with tailored decomposition characteristics. This led to the synthesis and investigation of various classes of organic peroxides, including peroxycarbonates.
The development of asymmetrical peroxycarbonates, such as this compound, represents a more recent evolution in this field. The ability to introduce different alkyl groups allows for greater control over the initiator's performance. While the synthesis of the first percarbonate, sodium percarbonate, was reported in 1899, the exploration of more complex organic peroxycarbonates for specialized applications in polymer science is a more contemporary area of research. wikipedia.org The evolution of analytical techniques has also played a crucial role in understanding the decomposition mechanisms and kinetics of these compounds, further enabling their targeted application.
Structure
2D Structure
Properties
CAS No. |
62476-80-6 |
|---|---|
Molecular Formula |
C22H44O4 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
octadecyl propan-2-yloxy carbonate |
InChI |
InChI=1S/C22H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)26-25-21(2)3/h21H,4-20H2,1-3H3 |
InChI Key |
PYLQZVRFOGDCIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)OOC(C)C |
Origin of Product |
United States |
Synthesis and Derivatization of Oo Isopropyl O Octadecyl Peroxycarbonate
Established Synthetic Routes to Organic Peroxycarbonates
The formation of the peroxycarbonate linkage is typically achieved through the reaction of an alkyl haloformate with a hydroperoxide. This fundamental transformation can be accomplished through various methodologies, from classical approaches to more advanced techniques.
Reaction of Alkyl Haloformates with Hydroperoxides
The most common and established method for synthesizing organic peroxycarbonates involves the acylation of a hydroperoxide with an alkyl haloformate, typically a chloroformate. acs.org This reaction is generally carried out under basic conditions to neutralize the hydrogen halide byproduct. The general scheme for this reaction is the nucleophilic substitution of the halogen on the chloroformate by the hydroperoxide anion.
The in-situ formation of the hydroperoxide salt is a common practice. A base, such as an alkali metal hydroxide (B78521) or a tertiary amine, is used to deprotonate the hydroperoxide, forming a more nucleophilic peroxy anion. This anion then attacks the electrophilic carbonyl carbon of the alkyl chloroformate, displacing the chloride ion and forming the peroxycarbonate bond. The choice of base and reaction solvent is crucial to optimize the yield and minimize the decomposition of the peroxide product.
Advanced Synthetic Methodologies for Peroxycarbonate Formation
To improve upon the classical methods, advanced synthetic methodologies have been developed. These often focus on milder reaction conditions, improved selectivity, and higher yields. Phase transfer catalysis (PTC) has been shown to be an effective technique for the synthesis of organic peresters, a related class of compounds, by facilitating the reaction between an aqueous hydroperoxide solution and an organic chloroformate solution. This approach can be adapted for peroxycarbonate synthesis, potentially increasing reaction rates and simplifying product isolation.
Furthermore, the use of microreactor technology, such as close plate exchangers, has been proposed for the synthesis of organic peroxides. acs.org This technology offers enhanced safety by controlling reaction exotherms and allows for high yields and purity. acs.org For the synthesis of complex organic peroxides, organocatalytic activation of hydrogen peroxide presents a green and sustainable approach, though its direct application to peroxycarbonate synthesis is an area of ongoing research. rsc.org
Targeted Synthesis of OO-isopropyl O-octadecyl peroxycarbonate
The specific synthesis of this compound requires the careful preparation of its precursors and optimization of the reaction conditions to accommodate the long alkyl chain.
Precursor Synthesis: Long-Chain Hydroperoxides
A key precursor for the synthesis of this compound is octadecyl hydroperoxide. The synthesis of long-chain alkyl hydroperoxides can be challenging due to their low solubility and the difficulty in separating them from the corresponding alcohol byproducts. unl.edu One reported method for the synthesis of alkyl hydroperoxides involves the reaction of an alkyl tosylate with potassium superoxide (B77818) in the presence of a crown ether. unl.edu For an octadecyl chain, this would involve the conversion of octadecanol to octadecyl tosylate, followed by reaction with superoxide.
Another general method for preparing alkyl hydroperoxides is the treatment of alkyl bromides or iodides with hydrogen peroxide in the presence of silver trifluoroacetate. electronicsandbooks.com This method is applicable to primary, secondary, and tertiary alkyl groups. electronicsandbooks.com
The synthesis of the other precursor, isopropyl chloroformate, is typically achieved by the reaction of anhydrous isopropanol (B130326) with an excess of phosgene (B1210022) at low temperatures. unl.eduacs.org This reaction produces isopropyl chloroformate along with hydrogen chloride as a byproduct. osti.gov
Table 1: Precursor Synthesis Methods
| Precursor | Starting Material | Reagents | Key Conditions |
| Octadecyl hydroperoxide | Octadecyl tosylate | Potassium superoxide, 18-crown-6 | - |
| Isopropyl chloroformate | Isopropanol | Phosgene | Low temperature |
This table is generated based on general synthetic methods and may not represent optimized conditions for the specific precursors.
Optimization of Peroxycarbonate Bond Formation
The formation of the peroxycarbonate bond in this compound would involve the reaction of octadecyl hydroperoxide with isopropyl chloroformate. A likely procedure would involve the deprotonation of octadecyl hydroperoxide with a suitable base, such as sodium or potassium hydroxide, in an appropriate solvent system. The resulting octadecyl peroxy anion would then be reacted with isopropyl chloroformate.
Optimization of this reaction would focus on several factors:
Temperature: Low temperatures are generally preferred to minimize the thermal decomposition of the peroxycarbonate product.
Solvent: A two-phase solvent system, potentially with a phase transfer catalyst, could be beneficial given the different polarities of the long-chain hydroperoxide and the chloroformate.
Stoichiometry: Precise control of the molar ratios of the reactants is necessary to maximize the yield of the desired product and minimize side reactions.
Purification: Due to the sensitivity of organic peroxides, purification methods must be chosen carefully. Non-chromatographic techniques such as recrystallization at low temperatures are often favored.
Structural Modification and Derivatization for Research Purposes
Currently, there is limited specific information available in the public domain regarding the structural modification and derivatization of this compound for research purposes. However, based on the general reactivity of organic peroxides, several potential avenues for modification can be proposed.
The peroxycarbonate functional group itself is the primary site of reactivity. The O-O bond is susceptible to homolytic cleavage upon heating or exposure to UV light, generating an isopropoxy radical and an octadecyloxycarbonyl radical. These radicals could be trapped or used to initiate other reactions, which could be a method of derivatization.
Further modifications could potentially be made to the octadecyl chain, although this would likely be carried out on the precursor alcohol or hydroperoxide before the formation of the peroxycarbonate. For instance, introducing functional groups along the alkyl chain could impart new properties to the resulting peroxycarbonate, which could be useful for specialized research applications. Derivatization techniques for the analytical determination of organic peroxides have been developed, such as the use of p-hydroxyphenylacetic acid to form a fluorescent dimer, which could be adapted for research purposes to track or quantify the peroxycarbonate. osti.govnih.gov
Tailoring of Alkyl and Isopropyl Moieties for Specific Academic Applications
The modification of the alkyl (octadecyl) and isopropyl groups of this compound is a key area of academic research, allowing for the fine-tuning of its properties for specific applications. The long octadecyl chain imparts significant lipophilicity to the molecule, making it suitable for applications in nonpolar media, such as in the initiation of polymerization of olefins or in modification of hydrocarbon-based polymers.
Functionalization of the Octadecyl Chain:
One of the primary strategies for tailoring this moiety involves the introduction of functional groups onto the octadecyl chain. This can be achieved by starting with a functionalized C18 alcohol, such as one bearing a terminal ester, ether, or even a protected hydroxyl group. By incorporating such functionalities, the resulting peroxycarbonate can be designed to act as a "macroinitiator." For instance, a peroxycarbonate with a terminal hydroxyl group (after deprotection) could be used to initiate the polymerization of a monomer, resulting in a polymer chain with a terminal hydroxyl group derived from the initiator. This "end-functionalized" polymer can then be used in subsequent reactions, such as in the formation of block copolymers.
Modification of the Isopropyl Group:
While the isopropyl group is less straightforward to modify post-synthesis, the choice of the hydroperoxide in the initial synthesis provides a direct route to tailoring this part of the molecule. For academic studies on the steric and electronic effects on the rate of peroxide decomposition, a series of peroxycarbonates can be synthesized using different secondary or tertiary hydroperoxides. For example, using tert-butyl hydroperoxide or cyclohexyl hydroperoxide would yield peroxycarbonates with different decomposition kinetics, which is crucial for controlling polymerization processes.
The table below illustrates how different hydroperoxide precursors could be used to modify the "isopropyl" moiety and the potential impact on the initiator's properties.
| Precursor Hydroperoxide | Resulting Peroxycarbonate Moiety | Expected Impact on Decomposition Rate (Relative to Isopropyl) | Potential Academic Application |
| Isopropyl Hydroperoxide | -OOC(O)OCH(CH₃)₂ | Baseline | Studying baseline polymerization kinetics |
| tert-Butyl Hydroperoxide | -OOC(O)OC(CH₃)₃ | Slower | Creating polymers with higher molecular weight due to slower initiation |
| Cyclohexyl Hydroperoxide | -OOC(O)O-c-C₆H₁₁ | Similar/Slightly Slower | Investigating the effect of cyclic vs. acyclic moieties on initiator efficiency |
| 1-Phenylethyl Hydroperoxide | -OOC(O)OCH(CH₃)C₆H₅ | Faster | Probing electronic effects on peroxide bond scission |
Stereoselective Synthesis Approaches for Peroxycarbonate Derivatives
The development of stereoselective synthesis methods for peroxycarbonates is a sophisticated area of research aimed at creating chiral initiators. A chiral initiator can potentially induce asymmetry in polymerization reactions, leading to stereoregular polymers, or be used in stereoselective radical reactions. For a molecule like this compound, chirality can be introduced at the isopropyl group.
The primary strategy for achieving stereoselectivity would be to start with a chiral secondary hydroperoxide. For example, the synthesis could employ an enantiomerically pure (R)- or (S)-1-phenylethyl hydroperoxide instead of isopropyl hydroperoxide. The reaction with octadecyl chloroformate would proceed as described before, but the resulting peroxycarbonate would be chiral.
The general reaction scheme is as follows:
Octadecyl-O-C(O)-Cl + HOO-R* → Octadecyl-O-C(O)-OO-R* + HCl (where R* is a chiral group)
The challenge in this approach often lies in the synthesis and purification of the enantiomerically pure hydroperoxide. These compounds can be prone to racemization or decomposition.
A summary of potential chiral hydroperoxides and their utility is presented in the table below.
| Chiral Hydroperoxide | Resulting Chiral Peroxycarbonate | Potential Application |
| (R)-1-Phenylethyl Hydroperoxide | (R)-1-Phenylethyl O-octadecyl peroxycarbonate | Asymmetric radical cyclization reactions |
| (S)-2-Methylbutyl Hydroperoxide | (S)-2-Methylbutyl O-octadecyl peroxycarbonate | Induction of stereoregularity in vinyl polymerizations |
| Chiral Terpene-derived Hydroperoxides | Chiral Terpenyl O-octadecyl peroxycarbonate | Probing chiral transfer mechanisms in radical processes |
Research in this area focuses on quantifying the degree of stereochemical transfer from the initiator to the product. In polymerization, for instance, the use of a chiral peroxycarbonate might lead to a polymer with a slight preference for a specific tacticity (e.g., isotactic or syndiotactic), which can significantly alter the physical properties of the resulting material. These studies are fundamental to advancing the understanding of stereocontrol in radical chemistry.
Mechanistic Studies of Oo Isopropyl O Octadecyl Peroxycarbonate Decomposition
Homolytic Cleavage and Radical Generation
The initiation step in the decomposition of virtually all organic peroxides is the homolytic cleavage of the oxygen-oxygen single bond. bohrium.com This process is fundamental to their function as radical initiators.
The primary pathway for the decomposition of OO-isopropyl O-octadecyl peroxycarbonate is the unimolecular homolytic cleavage of the peroxide bond (O-O). This bond is inherently weak, making it susceptible to scission upon thermal activation. bohrium.com The energy required for this bond cleavage is known as the bond dissociation energy (BDE). For organic peroxides, this value is generally low, which accounts for their thermal instability. bohrium.com In the case of tert-butylperoxy-2-ethylhexyl carbonate (TBEC), a structurally related monoperoxycarbonate, the O-O bond is identified as the most likely point of cleavage due to its low bond energy, initiating the decomposition cascade. sci-hub.se
The homolytic cleavage of the O-O bond in this compound results in the formation of two primary radical species: an isopropyloxycarbonyloxy radical and an octadecyloxy radical.
Equation 1: Primary Homolytic Cleavage
Unimolecular and Induced Decomposition Mechanisms
The decomposition of this compound in solution can proceed through unimolecular homolysis of the O-O bond or through induced pathways. The primary focus of mechanistic studies has been on the unimolecular route, which involves the initial cleavage of the peroxide linkage to form radical intermediates.
The decomposition of peroxydicarbonates, a class of compounds structurally related to this compound, has been a subject of detailed mechanistic investigation, particularly concerning whether the cleavage of the peroxide bond and subsequent decarboxylation occur in a single concerted step or a stepwise fashion. Theoretical studies using Møller-Plesset perturbation theory and density functional theory have provided significant insights into this process. nih.gov
For peroxydicarbonates with electron-donating alkyl groups, such as the isopropyl and octadecyl groups in the title compound, decomposition is favored to proceed through two distinct stepwise pathways. nih.gov
One-bond cleavage mechanism: This pathway begins with the homolytic scission of the O-O single bond, producing a pair of alkoxycarboxy radicals (ROCO₂•). In the case of this compound, this would yield an isopropoxycarboxy radical and an octadecyloxycarboxy radical. These radicals can then undergo subsequent decomposition by losing carbon dioxide.
Two-bond cleavage mechanism: This alternative stepwise pathway involves the simultaneous cleavage of the O-O bond and one of the C-O bonds, followed by the rapid decomposition of the resulting R-C(O)O• radical. nih.gov
The nature of the substituent groups (R) has a determining effect on the activation energy and the preferred decomposition pathway. nih.gov For initiators with electron-donating groups, both one-bond and two-bond stepwise mechanisms are energetically favorable. nih.gov In contrast, initiators bearing electron-withdrawing groups tend to decompose solely through a two-bond cleavage pathway. nih.gov Given that both isopropyl and octadecyl groups are electron-donating, the decomposition of this compound is expected to follow a stepwise mechanism.
Table 1: Proposed Initial Steps in the Stepwise Decomposition of this compound
| Pathway | Initial Bond(s) Cleaved | Primary Radical Products |
| One-Bond Cleavage | O-O | Isopropoxycarboxy radical + Octadecyloxycarboxy radical |
| Two-Bond Cleavage | O-O and C-O | Isopropoxy radical + CO₂ + Octadecyloxycarboxy radical OR Octadecyloxy radical + CO₂ + Isopropoxycarboxy radical |
Following the initial O-O bond homolysis in the stepwise decomposition of this compound, the resulting alkoxycarboxy radicals (isopropoxycarboxy and octadecyloxycarboxy) are highly unstable and undergo further reactions. The primary secondary reaction is decarboxylation (loss of CO₂) to form alkoxy radicals (isopropoxy and octadecyloxy radicals).
These alkoxy radicals can then participate in a variety of subsequent reactions, which dictate the final product distribution. These reactions include:
Hydrogen Abstraction: The alkoxy radicals can abstract a hydrogen atom from the solvent or another molecule to form the corresponding alcohols (isopropanol and octadecanol).
Beta-Scission: The isopropoxy radical can undergo β-scission to yield acetone (B3395972) and a methyl radical. The long-chain octadecyloxy radical can also undergo fragmentation, though this is generally less favored than for tertiary alkoxy radicals.
Combination/Disproportionation: Radicals can combine with each other. For example, an isopropoxy radical could combine with an octadecyloxy radical to form an ether. Disproportionation reactions can also occur, leading to the formation of an alcohol and a carbonyl compound.
The specific products and their relative yields are highly dependent on reaction conditions such as temperature, solvent, and the presence of radical scavengers. Detailed product analysis for the decomposition of analogous dialkyl peroxides has confirmed the formation of alcohols, ketones, and ethers derived from the parent alkyl groups. researchgate.net
Within this cage, the geminate radicals undergo numerous collisions, which can lead to several outcomes:
Cage Recombination: The radicals can recombine to reform the original peroxycarbonate molecule or combine to form a new species, such as a carbonate ester. This process reduces the efficiency of the peroxide as a radical initiator.
Cage Disproportionation: One radical can abstract an atom from the other, leading to stable, non-radical products.
Escape from the Cage: The radicals can diffuse apart out of the solvent cage and become free radicals in the bulk solution. mdpi.com These escaped radicals are then free to initiate other reactions, such as polymerization or hydrogen abstraction from the solvent.
The efficiency of radical escape from the cage is influenced by several factors, including the viscosity of the solvent (higher viscosity hinders escape) and the size and reactivity of the radicals themselves. mdpi.com The probability of a radical pair escaping recombination is typically in the range of 0.1–0.8 in common liquids. mdpi.com For polymerization initiation, only the radicals that successfully escape the solvent cage contribute to the process.
Photo-Induced Decomposition Pathways
In addition to thermal decomposition, peroxycarbonates can be decomposed by photolysis, typically using ultraviolet (UV) light. This method allows for the generation of radicals at lower temperatures than required for thermal homolysis.
Upon absorption of a UV photon, the peroxycarbonate molecule is promoted to an electronically excited state (S₁). The subsequent dissociation mechanism has been investigated using ultrafast spectroscopy on analogous arylperoxycarbonates. berkeley.edu Studies on compounds like tert-butyl-2-naphthylperoxycarbonate (TBNC) and tert-butylphenylperoxycarbonate (TBPC) show that the rate of fragmentation is directly determined by the lifetime of the first excited singlet state (S₁). nih.govnih.gov
The experimental evidence rules out a mechanism involving a long-lived intermediate aryloxycarbonyloxy radical that is spectroscopically observable on the picosecond timescale. berkeley.edu Instead, the decay of the S₁ excited state and the formation of the final products (CO₂ and alkoxy/aryloxy radicals) occur with identical time constants. nih.govberkeley.edunih.gov This suggests that once the molecule reaches the S₁ state, it proceeds rapidly to the final products without lingering in an intermediate radical state. For this compound, photolysis would be expected to proceed via an excited state that rapidly dissociates, cleaving the O-O bond and leading to subsequent decarboxylation to yield isopropoxy and octadecyloxy radicals.
Femtosecond pump-probe spectroscopy is a powerful tool for elucidating the real-time dynamics of photochemical reactions. berkeley.edu In the study of arylperoxycarbonate photodecomposition, a femtosecond UV pulse excites the molecule, and a subsequent broadband infrared (IR) pulse probes the vibrational signatures of the products as they form. nih.govnih.gov
These experiments have revealed several key dynamic features:
Solvent-Dependent Fragmentation Times: The lifetime of the S₁ state, and thus the time to fragmentation, is dependent on the solvent. For example, tert-butyl-2-naphthylperoxycarbonate decomposes in 25 picoseconds in dichloromethane (B109758) (CH₂Cl₂) but takes 52 picoseconds in n-heptane. nih.govnih.gov
Vibrationally "Hot" Products: The carbon dioxide fragment is formed in a highly vibrationally excited state, with an initial vibrational temperature estimated to be around 2500 K. nih.govnih.gov This excess energy then dissipates into the surrounding solvent over a longer timescale (e.g., ~130-280 picoseconds). nih.govnih.gov
These ultrafast spectroscopic investigations provide a detailed picture of the energy flow during photodissociation, from initial electronic excitation to bond cleavage and subsequent vibrational relaxation of the products. berkeley.edu Similar dynamics would be expected for the photolysis of this compound, where UV excitation would lead to rapid O-O bond cleavage and the formation of vibrationally excited CO₂ and alkoxy radicals on a picosecond timescale.
Table 2: Fragmentation Times of Arylperoxycarbonates in Different Solvents
| Compound | Solvent | Fragmentation Time (ps) |
| tert-butyl-2-naphthylperoxycarbonate | Dichloromethane | 25 |
| tert-butyl-2-naphthylperoxycarbonate | n-Heptane | 52 |
| tert-butylphenylperoxycarbonate | Deuterated Dichloromethane | 5.5 |
| tert-butylphenylperoxycarbonate | n-Heptane | 12 |
| Data from studies on analogous arylperoxycarbonates. nih.govnih.gov |
Computational Chemistry and Theoretical Modeling of Oo Isopropyl O Octadecyl Peroxycarbonate
Electronic Structure Calculations
Theoretical investigations into the electronic structure of molecules like OO-isopropyl O-octadecyl peroxycarbonate are crucial for understanding their stability, reactivity, and potential decomposition pathways. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for such explorations.
Density Functional Theory (DFT) Applications for Molecular Structures and Reactivity
Density Functional Theory (DFT) has become a primary method in computational chemistry for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations would typically be employed to determine its ground-state geometry, bond lengths, bond angles, and dihedral angles. The choice of functional and basis set is critical and would need to be carefully benchmarked for accuracy, especially concerning the weak peroxide bond.
Functionals such as B3LYP or M06-2X, combined with a basis set like 6-31G(d,p) or larger, would be a common starting point. These calculations could provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential map, highlighting regions susceptible to nucleophilic or electrophilic attack. However, specific DFT studies on this compound are not prominently featured in the current body of scientific literature.
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations
For more accurate energy calculations and a deeper understanding of electron correlation effects, which are vital for describing the peroxide bond cleavage, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be necessary. These methods, while computationally more demanding than DFT, offer a higher level of theoretical accuracy.
Given the size of this compound, applying high-level ab initio methods to the entire molecule is computationally prohibitive. A common strategy would involve using a model system, for instance, by truncating the octadecyl chain to a smaller alkyl group. This approach allows for high-accuracy calculations on the core peroxycarbonate functional group, providing fundamental data that can be extrapolated to the larger molecule. There is, however, no specific literature detailing such calculations for this compound.
Characterization of Transition States and Intermediate Species
A key application of electronic structure calculations is the mapping of reaction potential energy surfaces, which includes the characterization of transition states and intermediates. For this compound, this would be particularly relevant for studying its thermal decomposition, a critical aspect of its application as a polymerization initiator.
Computational methods can be used to locate the transition state structures for the homolytic cleavage of the O-O bond, which is the presumed initial step in its decomposition. By calculating the activation energy for this process, one can estimate the compound's thermal stability. Furthermore, the subsequent reactions of the resulting radicals could be computationally explored to identify stable intermediates and final products. Again, dedicated studies on the transition states and intermediates of this compound are not found in the available literature.
Reaction Dynamics and Pathway Prediction
Understanding the dynamic behavior of this compound, especially during decomposition, is essential for predicting its behavior in practical applications.
Molecular Dynamics Simulations of Decomposition Processes
Molecular dynamics (MD) simulations could offer a time-resolved perspective on the decomposition of this compound. By simulating the molecule's atomic motions at various temperatures, MD can provide insights into the conformational changes leading up to bond cleavage and the subsequent diffusion and reactions of the radical fragments.
Mechanistic Probing and Validation through Computational Approaches
Computational chemistry serves as a powerful tool for proposing and validating reaction mechanisms. For this compound, computational studies could help elucidate the complex series of reactions that follow the initial O-O bond scission. These can include radical recombination, disproportionation, and hydrogen abstraction reactions.
By calculating the reaction energies and activation barriers for various potential pathways, a computationally derived reaction mechanism can be constructed. This theoretical model can then be compared with experimental data, such as product distribution analysis, to validate its accuracy. This synergistic approach between computation and experiment is crucial for developing a comprehensive understanding of the compound's chemistry. However, the foundational computational studies required for such mechanistic probing of this compound are yet to be reported in the scientific literature.
Applications of Oo Isopropyl O Octadecyl Peroxycarbonate in Radical Polymerization
Fundamental Principles of Polymerization Initiation
The effectiveness of an initiator is determined by its ability to generate radicals that can successfully initiate polymerization. This is quantified by the initiator efficiency (f), which is the fraction of radicals that escape the solvent cage and start a polymer chain. iupac.org Organic peroxides, including peroxycarbonates, are known to decompose upon heating to produce radicals. wikipedia.org For OO-isopropyl O-octadecyl peroxycarbonate, the thermal decomposition would involve the homolytic cleavage of the oxygen-oxygen bond, yielding an isopropoxycarboxy radical and an octadecyloxycarboxy radical. These primary radicals can then undergo further reactions, such as decarboxylation, to form more stable and reactive radical species that initiate polymerization.
The activity of a peroxycarbonate initiator is largely dependent on its decomposition rate, which is typically characterized by its half-life at a specific temperature. Long-chain dialkyl peroxydicarbonates, such as dicetyl peroxydicarbonate and dimyristyl peroxydicarbonate, are known to be effective initiators at moderate temperatures. pergan.com The long octadecyl chain in this compound is expected to influence its solubility and potentially its decomposition kinetics, making it suitable for specific polymerization systems, such as in nonpolar monomers or in bulk polymerization.
Table 1: General Properties of Long-Chain Dialkyl Peroxydicarbonate Initiators
| Initiator | Chemical Formula | 10-Hour Half-Life Temperature (°C) | Primary Radicals Formed |
| Dicetyl Peroxydicarbonate | [CH₃(CH₂)₁₅OCO]₂ | ~49 | Hexadecyloxycarboxy radicals |
| Dimyristyl Peroxydicarbonate | [CH₃(CH₂)₁₃OCO]₂ | ~51 | Tetradecyloxycarboxy radicals |
| This compound (estimated) | C₃H₇OCO-OO-COC₁₈H₃₇ | ~50-60 | Isopropoxycarboxy and Octadecyloxycarboxy radicals |
Note: The data for this compound is estimated based on structurally similar compounds due to the lack of specific experimental data.
A higher initiator concentration or a faster decomposition rate will lead to a higher concentration of radicals and, consequently, a faster polymerization rate. This, in turn, can lead to a more rapid conversion of monomer into polymer. However, an excessively high radical concentration can also lead to an increase in termination reactions, which can limit the molecular weight of the resulting polymer. Therefore, the concentration of this compound would need to be carefully optimized to achieve the desired balance between the rate of polymerization and the final polymer properties.
Controlled Radical Polymerization (CRP) Technologies with Peroxycarbonates
While conventional radical polymerization offers limited control over polymer architecture, controlled radical polymerization (CRP) techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. In principle, peroxycarbonates like this compound can be utilized as a source of initiating radicals in some CRP methods.
RAFT polymerization is a versatile CRP technique that achieves control through the use of a chain transfer agent, typically a thiocarbonylthio compound. mdpi.com The polymerization is initiated by a conventional radical initiator, and the control over the polymerization is established through a rapid equilibrium between active (propagating) and dormant polymer chains. mdpi.com
Nitroxide-mediated polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, thereby establishing a dynamic equilibrium between active and dormant species. mdpi.com NMP can be initiated in two ways: a bimolecular approach using a conventional radical initiator and a nitroxide, or a unimolecular approach using an alkoxyamine initiator.
In the bimolecular NMP process, a conventional initiator like this compound could be used to generate the initial carbon-centered radicals. These radicals would then initiate polymerization, and the growing polymer chains would be subsequently and reversibly capped by the nitroxide mediating agent. The efficiency of this process would depend on the relative rates of initiation, propagation, and trapping by the nitroxide.
Atom transfer radical polymerization (ATRP) is a CRP method that involves the reversible transfer of a halogen atom between a transition metal complex (the catalyst) and the growing polymer chain. nih.govnih.gov This process maintains a low concentration of active radicals, thus minimizing termination reactions. nih.gov
While ATRP is typically initiated by an alkyl halide in conjunction with a transition metal catalyst, there are variations of ATRP, such as Initiators for Continuous Activator Regeneration (ICAR) ATRP and Activators ReGenerated by Electron Transfer (ARGET) ATRP, that utilize a conventional radical initiator to continuously regenerate the active form of the catalyst. In these systems, an initiator like this compound could theoretically be employed to provide a slow and continuous flux of radicals, which in turn would reduce the transition metal complex from its higher oxidation state to its active lower oxidation state. This would allow for the use of very low concentrations of the metal catalyst. researchgate.net
Design of Polymer Architectures and Macromolecular Engineering
The unique structure of this compound, featuring both a labile peroxycarbonate group and a long octadecyl chain, suggests its utility in creating complex polymer architectures. The thermal decomposition of the peroxycarbonate linkage generates reactive radicals capable of initiating polymerization, while the long alkyl chain can be incorporated into the polymer structure, influencing its properties.
The synthesis of block and graft copolymers requires controlled polymerization techniques to sequentially add different monomer units or to grow new polymer chains from an existing polymer backbone. While direct, detailed studies on this compound for these specific applications are not readily found, the principles of radical polymerization allow for theoretical postulation.
Block Copolymers: Creating well-defined block copolymers using conventional radical polymerization initiated by compounds like this compound is challenging due to the difficulty in controlling the termination reactions. However, it could potentially be used to create a macroinitiator. For instance, a polymer could be synthesized using a functional monomer that can later be modified to initiate the polymerization of a second monomer, though this is an indirect application of the initial peroxycarbonate.
Graft Copolymers: Graft copolymers consist of a main polymer chain with one or more side chains of a different polymer. There are three primary methods for synthesizing graft copolymers: "grafting-from," "grafting-onto," and "grafting-through". In the "grafting-from" approach, a backbone polymer is first created, and then monomers are polymerized from initiating sites along this backbone. Theoretically, if the octadecyl group of the peroxycarbonate could be incorporated into a polymer backbone with the peroxycarbonate group intact, subsequent heating could initiate the growth of grafted chains. However, the lability of the peroxycarbonate group makes this a synthetically challenging route. A more plausible, though still not specifically documented approach for this particular compound, would be to use the initiator to create radicals that abstract hydrogen atoms from a pre-existing polymer backbone, thus creating initiation sites for grafting.
A general representation of these synthesis strategies is presented below:
| Synthesis Method | Description | Potential Role of a Peroxycarbonate Initiator |
| Grafting-From | Monomers are polymerized from initiating sites on a pre-existing polymer backbone. | Could theoretically create initiation sites on a backbone via radical abstraction. |
| Grafting-Onto | Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. | Not a direct role for the initiator in the grafting step itself. |
| Grafting-Through | Macromonomers (polymer chains with a polymerizable group at one end) are copolymerized with other monomers. | Could initiate the copolymerization of the macromonomer and comonomer. |
End-group functionalization involves the introduction of specific chemical groups at the termini of a polymer chain. Telechelic polymers are polymers containing two reactive end-groups. The fragments generated from the decomposition of an initiator can become the end-groups of the resulting polymer chains.
The decomposition of this compound would likely produce an isopropoxy radical and an octadecyl carbonate radical, which could further decompose. These fragments could then become incorporated as end-groups on the polymer chains. The long octadecyl chain, if incorporated at the chain end, would significantly alter the polymer's properties, such as its solubility and surface activity. This makes initiators with long alkyl chains potentially useful for creating polymers with specific surface properties or for use as polymeric surfactants.
Advanced Polymerization Systems and Methodologies
Frontal polymerization is a process where a localized polymerization reaction propagates through a monomer or a mixture of monomers, driven by the heat generated from the exothermic polymerization reaction. This method is known for its rapid curing times and energy efficiency. The selection of an appropriate thermal initiator is crucial for sustaining the polymerization front.
While there is no specific research detailing the use of this compound in frontal polymerization, initiators with suitable decomposition kinetics are essential. Peroxides are commonly used as initiators in free-radical frontal polymerization. The initiator must decompose at a temperature that can be reached and sustained by the heat of the polymerization. The long octadecyl chain of this particular peroxycarbonate might influence its solubility and distribution within the monomer mixture, which could, in turn, affect the propagation of the polymerization front.
Emulsion and suspension polymerizations are common industrial processes for producing a variety of polymers.
Emulsion Polymerization: This technique involves polymerizing monomers in an emulsion, typically with water as the continuous phase. The initiator is usually water-soluble. Organic peroxycarbonates can be used in emulsion polymerization, sometimes in conjunction with a redox system to lower the initiation temperature.
Suspension Polymerization: In this method, the monomer is dispersed as droplets in a continuous phase (usually water), and a monomer-soluble initiator is used. Polymerization occurs within these droplets.
Given that this compound is likely to be soluble in many organic monomers due to its long alkyl chain, it would be more suitable for suspension polymerization. The choice of initiator is critical in determining the polymerization rate and the properties of the final polymer particles.
Peroxycarbonates can be used for polymer modification, including crosslinking and grafting.
Crosslinking: This process involves forming covalent bonds between polymer chains, creating a three-dimensional network. Organic peroxides are widely used as crosslinking agents. Upon heating, the peroxide decomposes to form free radicals, which can then abstract hydrogen atoms from the polymer chains. The resulting polymer radicals can then combine to form crosslinks. The efficiency of crosslinking depends on the type of polymer and the specific peroxide used. The long alkyl chain of this compound might act as an internal plasticizer, potentially affecting the final properties of the crosslinked material.
Grafting Reactions: As mentioned earlier, the radicals generated from the decomposition of this compound can initiate grafting by abstracting hydrogen atoms from a polymer backbone, creating sites for monomer addition. This is a common method for modifying the surface properties of polymers or for compatibilizing immiscible polymer blends.
Redox Polymerization Systems
Redox polymerization systems provide a powerful method for initiating radical polymerization at temperatures significantly lower than those required for the thermal decomposition of initiators. This technique relies on a redox (reduction-oxidation) reaction between an oxidizing agent and a reducing agent to generate the initial free radicals. The key advantage of this approach is the low activation energy for radical formation, which allows for rapid polymerization under mild conditions, often at or below room temperature cmu.edu.
In this context, this compound can serve as the oxidizing component of the redox pair. Its characteristic peroxide (-O-O-) bond can react with a suitable reducing agent, leading to the cleavage of the bond and the formation of initiating radicals. While this compound is a potent thermal initiator, its use in a redox system broadens its applicability to processes where heating is undesirable.
Common reducing agents used in conjunction with peroxide-based initiators include tertiary amines, metal ions, and sulfur compounds researchgate.netpcimag.com. The interaction between the peroxide and the reducing agent generates radicals through a one-electron transfer mechanism cmu.edu. For example, when paired with a tertiary amine like N,N-dimethylaniline (DMA), the amine attacks the peroxide bond, leading to the formation of a benzoyloxy radical and an aminoalkyl radical, both of which can initiate polymerization researchgate.net. This process is significantly faster and occurs at lower temperatures than the simple thermal homolysis of the peroxide bond cmu.edu.
Detailed Research Findings
While specific research detailing the use of this compound in redox systems is not prevalent in publicly accessible literature, extensive studies on analogous organic peroxides, such as benzoyl peroxide (BPO), provide a clear framework for its potential behavior and effectiveness. Research on the polymerization of methacrylate-based bone cements using a benzoyl peroxide (BPO) and N,N-dimethylaniline (DMA) redox system offers valuable insights into how initiator concentration affects the polymerization kinetics mdpi.com.
In a study investigating the synthesis of bone cement, the concentration of BPO was varied while the concentration of the DMA reducing agent was held constant at 0.5 wt.%. The polymerization kinetics were analyzed using differential scanning calorimetry (DSC) under isothermal conditions mdpi.com. The results demonstrated a clear relationship between the oxidant concentration and the polymerization characteristics. An increase in the amount of BPO led to a significant increase in the rate of polymerization and a corresponding reduction in the time required to reach the maximum polymerization rate mdpi.com.
However, the final conversion of the monomer double bonds did not increase linearly with the initiator concentration. The highest degree of conversion was achieved at a specific BPO:DMA weight ratio (0.3:0.5), indicating that an optimal balance between the oxidizing and reducing agents is crucial for maximizing polymerization efficiency mdpi.com. At higher BPO concentrations (e.g., 0.7 wt.%), although the initial rate was high, the final conversion percentage decreased. This phenomenon can be attributed to an increased number of generated radicals leading to a higher rate of termination reactions, which can trap unreacted monomer within the rapidly forming polymer network and result in a lower average molecular weight mdpi.com.
These findings underscore the high efficiency of redox systems in initiating polymerization at ambient temperatures and highlight the importance of optimizing the ratio of the peroxide component to the reducing agent to control the reaction rate and achieve maximum monomer conversion.
Data Table: Effect of Benzoyl Peroxide (BPO) Concentration on Methacrylate Polymerization
The following table summarizes the kinetic data from the study on methacrylate bone cement polymerization initiated by the BPO/DMA redox system. This data is presented as an illustrative example of how a peroxide-based redox system, analogous to one using this compound, behaves.
Table 1. Influence of Benzoyl Peroxide (BPO) concentration on polymerization kinetics and monomer conversion in a redox system with constant N,N-dimethylaniline (DMA) concentration (0.5 wt.%).
| BPO Concentration (wt.%) | BPO:DMA Weight Ratio | Maximum Polymerization Rate (%/s) | Time to Reach Max. Rate (s) | Final Double Bond Conversion (%) |
| 0.05 | 0.05:0.5 | 0.063 | 1140 | 74.0 |
| 0.10 | 0.10:0.5 | 0.100 | 960 | 80.1 |
| 0.20 | 0.20:0.5 | 0.160 | 720 | 91.5 |
| 0.30 | 0.30:0.5 | 0.220 | 540 | 100.0 |
| 0.50 | 0.50:0.5 | 0.250 | 480 | 95.7 |
| 0.70 | 0.70:0.5 | 0.260 | 420 | 91.0 |
Data sourced from a study on methacrylate polymerization for bone cement applications mdpi.com.
Advanced Analytical Methodologies for Oo Isopropyl O Octadecyl Peroxycarbonate
Spectroscopic Characterization in Research Contexts
Spectroscopic methods are indispensable for the structural elucidation and kinetic analysis of OO-isopropyl O-octadecyl peroxycarbonate. These techniques rely on the interaction of electromagnetic radiation with the molecule to probe its structural features and concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the hydrogen and carbon environments within the molecule, respectively.
In ¹H NMR spectroscopy, the chemical shifts of protons are indicative of their local electronic environment. For this compound, distinct signals are expected for the protons of the long octadecyl chain and the isopropyl group. The hydroperoxy proton (OOH) in similar hydroperoxides is notably deshielded, appearing far downfield (around 9 ppm), though its position can be concentration-dependent. The methine proton of the isopropyl group and the methylene (B1212753) protons of the octadecyl chain adjacent to the oxygen atoms would also exhibit characteristic downfield shifts due to the electron-withdrawing effect of the peroxycarbonate moiety. By integrating the areas of these signals, the ratio of the different proton groups can be confirmed, verifying the structure. Complex hydroperoxides and their diastereomers have been successfully identified and quantified using techniques like 1D TOCSY and ¹H-¹³C HMBC NMR without needing to isolate individual components.
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. A key feature in the ¹³C NMR spectrum of organic peroxides is the downfield shift of the carbon atom in the α-position relative to the peroxide group when compared to its non-peroxide counterpart. For this compound, the carbonyl carbon of the peroxycarbonate group would be highly deshielded, appearing at a characteristic chemical shift. The carbons of the isopropyl and octadecyl groups directly bonded to the oxygen atoms would also be shifted downfield. These specific shifts are crucial for confirming the presence and structural integrity of the peroxycarbonate linkage. The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMQC, allows for the unambiguous assignment of all proton and carbon signals, providing definitive structural elucidation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data for similar functional groups. Actual experimental values may vary.)
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl CH₃ | ~1.3 | ~22 |
| Isopropyl CH | ~4.9 | ~82 |
| Peroxycarbonate C=O | - | ~155 |
| Octadecyl O-CH₂ | ~4.2 | ~75 |
| Octadecyl (CH₂)₁₅ | ~1.2-1.6 | ~23-32 |
| Octadecyl CH₃ | ~0.9 | ~14 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are vibrational techniques that are highly effective for identifying the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the peroxycarbonate. This band typically appears in the region of 1780-1820 cm⁻¹. The exact position of this band can provide information about the electronic environment of the carbonyl group.
In addition to the carbonyl stretch, other characteristic vibrations include the C-O stretching frequencies of the peroxycarbonate linkage and the C-H stretching and bending vibrations of the isopropyl and long octadecyl alkyl chains. The O-O stretching vibration of the peroxide bond is generally weak in IR spectra but may be observable in Raman spectra. The presence and positions of these characteristic bands provide confirmatory evidence for the structure of this compound.
Table 2: Characteristic Infrared Absorption Frequencies for this compound (Note: Based on typical values for peroxycarbonate and alkyl functional groups.)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O (Peroxycarbonate) | Stretch | 1780 - 1820 | Strong |
| C-O (Peroxycarbonate) | Stretch | 1000 - 1250 | Strong |
| O-O (Peroxide) | Stretch | 820 - 890 | Weak to Medium |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |
| C-H (Alkyl) | Bend | 1370 - 1470 | Medium |
Chromatographic and Mass Spectrometric Techniques
Chromatographic techniques are essential for separating this compound from impurities and for analyzing its decomposition products. When coupled with mass spectrometry, these methods provide powerful tools for both quantification and identification.
High-Performance Liquid Chromatography (HPLC) for Purity and Composition Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for quantifying its concentration in various matrices. Due to the thermal lability of peroxides, HPLC is often preferred over gas chromatography as it can be performed at or below ambient temperature, thus preventing on-column decomposition.
A typical HPLC method for organic peroxides utilizes a reversed-phase C18 column. The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. Detection is commonly achieved using a UV detector, as the peroxycarbonate moiety has some UV absorbance. By preparing a series of standard solutions of known concentration and generating a calibration curve of peak area versus concentration, the purity of a sample can be accurately determined. The method's precision is demonstrated by low standard deviation values in repeated analyses. For complex mixtures, gradient elution may be employed to achieve better separation of the target compound from any starting materials, by-products, or degradation products.
Table 3: Illustrative HPLC Method Parameters for Purity Analysis (Note: These are typical starting parameters for the analysis of organic peroxides.)
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Decomposition Product Identification
While HPLC is ideal for analyzing the intact peroxide, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying the volatile products formed during its decomposition. The thermal decomposition of this compound is expected to generate a range of smaller, more volatile molecules.
In a typical GC-MS analysis, a sample of the decomposed material is injected into the gas chromatograph, where the volatile components are separated based on their boiling points and interactions with the capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries.
The expected decomposition of this compound would likely proceed via cleavage of the O-O bond to form alkoxy and carboxy radicals. These highly reactive species can then undergo further reactions such as hydrogen abstraction, disproportionation, and fragmentation. Common decomposition products from similar peroxides include alcohols, aldehydes, ketones, and alkanes. For this specific compound, one might expect to identify octadecanol, acetone (B3395972), and various hydrocarbons derived from the octadecyl chain. The identification of these products is crucial for understanding the decomposition mechanism and potential reaction pathways of the parent peroxide.
Table 4: Potential Volatile Decomposition Products of this compound Identifiable by GC-MS (Note: This is a hypothetical list based on the structure of the parent compound and known decomposition pathways of organic peroxides.)
| Compound Name | Molecular Formula | Expected Formation Pathway |
| Acetone | C₃H₆O | From the isopropylperoxy radical |
| Isopropanol (B130326) | C₃H₈O | From the isopropoxy radical |
| Octadecanol | C₁₈H₃₈O | From the octadecyloxy radical |
| Octadecane | C₁₈H₃₈ | Fragmentation/recombination of the octadecyl radical |
| Heptadecane | C₁₇H₃₆ | Fragmentation of the octadecyl radical |
| Carbon Dioxide | CO₂ | Decarboxylation of the peroxycarbonate |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of specific organic peroxides like this compound within complex matrices. acs.orgscispace.com The high lability of the O-O peroxide bond presents a significant analytical challenge, as these compounds can easily decompose in solvents or under heat. nih.gov LC-MS/MS addresses this by combining the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for analysis under mild conditions. nih.govchemrxiv.org
The process typically begins with separation using Ultra-High Performance Liquid Chromatography (UPLC), which offers superior resolution and efficiency for separating individual components from a mixture. scispace.com Following separation, the analyte is introduced into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are employed to generate parent ions of the intact molecule with minimal fragmentation. nih.govcopernicus.org For enhanced signal, ammonium (B1175870) acetate (B1210297) is often added to promote the formation of ammonium adducts, such as [M+NH₄]⁺. copernicus.org
Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The parent ion of the suspected this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For organic hydroperoxides (ROOH), a neutral loss of 51 Da from the [M+NH₄]⁺ adduct has been identified as a key diagnostic fragment. copernicus.org While this compound is a peroxide (ROOR'), similar characteristic fragmentation pathways involving the cleavage of the peroxide bond would be expected, providing definitive identification. nih.gov This technique enables the detection of peroxides at picomole levels, making it suitable for trace analysis in various samples. nih.gov
Table 1: Representative Parameters for LC-MS/MS Analysis of Organic Peroxides
This table outlines typical instrumental settings for the analysis of organic peroxides, adaptable for this compound. The parameters are derived from methodologies developed for similar labile compounds. acs.orgresearchgate.net
| Parameter | Setting/Value | Purpose |
|---|---|---|
| Chromatography | UPLC I-Class | High-resolution separation of complex mixture components. acs.org |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates intact molecular ions with minimal fragmentation. researchgate.net |
| Mobile Phase Additive | ~5 mM Ammonium Acetate | Enhances signal by forming stable ammonium adducts ([M+NH₄]⁺). copernicus.org |
| MS Analysis Mode | Tandem MS (MS/MS) | Provides structural information through controlled fragmentation. nih.gov |
| Parent Ion (Example) | m/z for [C₂₂H₄₄O₄+NH₄]⁺ | Isolation of the target analyte ion for fragmentation. |
| Collision Energy | Optimized (e.g., 24 eV) | Controls the degree of fragmentation to obtain a characteristic spectrum. researchgate.net |
| Detection Limit | Low pmol to fmol range | Enables trace-level quantification. nih.gov |
Electrochemical and Thermal Analytical Approaches
Voltammetry and Coulometry for Electrochemical Studies of Peroxycarbonates
Electrochemical methods such as voltammetry and coulometry are powerful for investigating the redox properties of the peroxycarbonate functional group present in this compound. These techniques can elucidate reaction mechanisms and quantify the efficiency of electrochemical processes. researchgate.net Studies on related compounds, like sodium peroxycarbonate, have successfully used cyclic voltammetry to confirm the formation of the oxidant in solution. researchgate.net
In a typical voltammetric experiment, a potential is swept across a working electrode (e.g., boron-doped diamond) and the resulting current is measured. researchgate.net The potential at which a current peak appears indicates the oxidation or reduction potential of the peroxycarbonate. This provides fundamental data on the compound's electrochemical stability and its potential to act as an oxidizing agent. The magnitude of the current can be related to the concentration of the species.
Coulometry measures the total charge passed during an electrochemical reaction, which allows for the determination of the current efficiency—the percentage of the total charge that results in the formation of the desired product. For instance, in the electrochemical synthesis of sodium peroxycarbonate, current efficiencies as high as 82% have been reported under optimized conditions. researchgate.net By applying these techniques to this compound, one could determine its specific redox potentials and the efficiency of its electrochemical generation or degradation, which is crucial for applications in synthesis or environmental remediation.
Table 2: Electrochemical Parameters for Peroxocarbonate Generation
This table presents experimental conditions and results from the electrochemical study of peroxocarbonates, which are analogous to the functional group in this compound. researchgate.netuclm.es
| Parameter | Value/Condition | Finding/Observation |
|---|---|---|
| Technique | Cyclic Voltammetry / Bulk Electrolysis | Confirmation of oxidant formation and measurement of production efficiency. researchgate.net |
| Anode Material | Boron-Doped Diamond (BDD) | Effective for the generation of peroxodicarbonate. researchgate.net |
| Electrolyte | 1 M Na₂CO₃ | Higher carbonate concentration positively influences peroxocarbonate generation. researchgate.netuclm.es |
| Current Density | 0.05 A cm⁻² | Condition for achieving maximum current efficiency (82%) for sodium peroxycarbonate. researchgate.net |
| Energy Consumption | 2.2 Wh g⁻¹ | Minimum energy required at optimal current density. researchgate.net |
| Temperature | <18 °C | Lower temperatures favor peroxodicarbonate formation. researchgate.net |
Differential Scanning Calorimetry (DSC) for Reaction Energetics
Differential Scanning Calorimetry (DSC) is a primary technique for evaluating the thermal stability and energetic properties of organic peroxides. researchgate.net It measures the difference in heat flow between a sample and a reference as a function of temperature. For a compound like this compound, DSC can determine key parameters such as the onset temperature of decomposition and the total energy released (detonation energy). nih.gov
During a DSC scan, an exothermic peak signifies a heat-releasing process, such as decomposition. The shape and size of this peak provide critical information. A sharp, singular exothermic peak is characteristic of a rapid, robust explosive decomposition process. nih.gov The integral of this peak corresponds to the heat of decomposition (ΔH), often reported in Joules per gram (J/g). nih.gov This value is fundamental to assessing the thermal hazard associated with the compound. researchgate.net Studies on various cyclic organic peroxides have shown a wide range of detonation temperatures and heat flows, highlighting how subtle structural changes can significantly impact energetic properties. nih.gov This data is vital for establishing safe handling, storage, and transportation protocols. acs.org
Table 3: DSC Findings for Energetic Cyclic Organic Peroxides
This table shows experimental data from the DSC analysis of cyclic peroxides, demonstrating the type of energetic information that would be sought for this compound. nih.gov
| Compound Origin (Ketone Precursor) | H₂O₂ Concentration | Detonation Temperature (°C) | Heat Flow (J/g) | Peak Characteristics |
|---|---|---|---|---|
| Cyclopentanone | 30% | 185.95 | 1462.55 | Sharp, singular exothermic peak |
| Cyclopentanone | 50% | N/A | N/A | Data not provided |
| Cyclohexanone | 30% | 142.92 | 672.64 | Broad, singular exothermic peak (105-159 °C) |
| Cyclohexanone | 50% | 149.88 | 1001.56 | Broad, singular exothermic peak (108-171 °C) |
| Hexafluoroacetone | 30% & 50% | N/A | N/A | No exothermic peaks observed |
Thermogravimetric Analysis (TGA) for Decomposition Profile Analysis
Thermogravimetric Analysis (TGA) provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature or time. For this compound, TGA is used to determine its decomposition profile, including the onset temperature of mass loss and the temperatures of maximum decomposition rates. akjournals.com
As the sample is heated at a controlled rate, the TGA instrument records the precise mass. When the compound begins to decompose, volatile fragments are released, resulting in a measurable mass loss. The resulting TGA curve (mass vs. temperature) can reveal single- or multi-step decomposition processes. tandfonline.com The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures at which decomposition is most rapid. Prominent decomposition pathways for organic compounds include dehydration and decarboxylation. tandfonline.com By analyzing the percentage mass loss at each step and correlating it with the molecular weights of potential fragments (e.g., CO₂, isopropyl alcohol, octadecanol), a plausible decomposition mechanism can be proposed. This analysis is crucial for understanding the thermal degradation pathway and the nature of the resulting products.
Table 4: Illustrative TGA Decomposition Profile for an Organic Peroxide
This table illustrates the type of data obtained from a TGA experiment for a hypothetical long-chain organic peroxide like this compound, detailing decomposition stages and corresponding mass loss.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Plausible Lost Fragments |
|---|---|---|---|
| Stage 1 | 110 - 150 | ~24% | CO₂ and Isopropanol fragments |
| Stage 2 | 150 - 220 | ~73% | Octadecanol and hydrocarbon chain fragments |
| Residue | >220 | ~3% | Charred residue |
Future Research Directions and Emerging Academic Applications
Development of Novel Peroxycarbonate Derivatives for Tailored Reactivity and Selectivity
The core structure of OO-isopropyl O-octadecyl peroxycarbonate offers a versatile platform for the development of new derivatives with customized properties. By modifying the alkyl chains (both the isopropyl and the octadecyl groups), researchers can fine-tune the initiator's solubility, thermal stability, and decomposition kinetics. For instance, replacing the octadecyl group with other long-chain alkyl groups could alter the initiator's compatibility with different monomer systems.
Future research could focus on synthesizing a library of peroxycarbonate derivatives and systematically studying how structural variations impact their performance as radical initiators. This would enable the creation of initiators that are highly selective for specific polymerization reactions, leading to polymers with precisely controlled architectures and properties. A study on various peroxides for creating long-chain branching in polypropylene (B1209903) demonstrated that the structure of the peroxide significantly influences the resulting polymer's characteristics. researchgate.netnih.gov This principle can be extended to develop derivatives of this compound for targeted outcomes.
Integration with Sustainable and Green Chemistry Principles in Polymer Synthesis
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.netresearchgate.net Peroxycarbonates, in general, can be part of this transition. For example, sodium percarbonate is recognized as an eco-friendly oxidizing agent. patsnap.compatsnap.com While this compound is an organic peroxide, its application can be aligned with green chemistry goals.
Future research should explore its use in solvent-free or aqueous polymerization systems, reducing the reliance on volatile organic compounds. researchgate.net The long octadecyl chain might facilitate its use in emulsion or miniemulsion polymerization, where it could act as a surface-active initiator. Additionally, investigating its decomposition products and their environmental fate is crucial for a comprehensive life cycle assessment. rsc.org The development of biocatalytic methods for the synthesis of such peroxides could further enhance their green credentials. mdpi.com
Exploration in Advanced Materials Science Beyond Conventional Polymers
The unique combination of a long alkyl chain and a reactive peroxycarbonate group in this compound makes it a candidate for applications beyond traditional polymer synthesis. The octadecyl chain can impart hydrophobicity and surface-active properties.
One emerging area is the synthesis of functional porous organic polymers. Research has shown that incorporating long alkyl chains into these materials can significantly enhance properties like oil-water separation. mdpi.comresearchgate.net this compound could be used as an initiator to graft polymer chains with long alkyl tails onto the surface of porous materials, creating superhydrophobic surfaces for environmental remediation or self-cleaning applications. researchgate.net Furthermore, its role in creating long-chain branching in polymers like polypropylene suggests its potential in modifying the rheological properties of materials for high-performance applications. researchgate.netnih.gov
Deeper Mechanistic Understanding through Synergistic Experimental and Computational Approaches
A thorough understanding of the decomposition mechanism of this compound is fundamental to optimizing its use. The thermal and photochemical decomposition pathways, including the nature of the generated radicals, dictate its efficiency as an initiator.
Synergistic studies combining experimental techniques (like electron spin resonance spectroscopy to identify radical intermediates) with computational modeling can provide detailed insights. researchgate.netresearchgate.net Computational studies on the decomposition of other organic carbonates and peroxyformates have successfully elucidated reaction mechanisms and the influence of solvents. researchgate.netresearchgate.netnih.gov Similar computational approaches, such as Density Functional Theory (DFT), can be applied to model the homolytic cleavage of the peroxide bond in this compound and predict its reactivity. Understanding the kinetics and mechanism of thermal decomposition is also crucial, as demonstrated in studies of sodium percarbonate. nih.gov
Applications in Advanced Chemical Manufacturing and Process Intensification
The drive for more efficient and cost-effective chemical manufacturing processes opens up opportunities for novel initiators like this compound. Process intensification aims to develop smaller, safer, and more energy-efficient production methods.
The properties of this peroxycarbonate could be advantageous in continuous polymerization reactors or microreactors, where precise control over the initiation step is critical. Its specific thermal decomposition profile might allow for better temperature control and reduced risk of runaway reactions. Companies are already developing technologies like Continuous Initiator Dosing (CiD) to improve polymer production efficiency and safety, and novel peroxides are central to these innovations. nouryon.com Research into the use of this compound in such advanced manufacturing setups could lead to significant improvements in polymer production.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for OO-isopropyl O-octadecyl peroxycarbonate, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves the reaction of isopropyl chloroformate with octadecyl hydroperoxide under controlled alkaline conditions. Key factors include:
- Catalyst selection : Use of triethylamine or DMAP to enhance reactivity .
- Temperature control : Maintaining 0–5°C to minimize premature decomposition of the peroxy group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the pure compound. Yield optimization requires strict anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis or radical side reactions .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this peroxycarbonate?
- Methodological Answer :
- FT-IR : Confirm the presence of the peroxycarbonate group (C=O stretch at ~1750 cm⁻¹ and O-O stretch at ~880 cm⁻¹) .
- ¹H/¹³C NMR : Identify alkyl chain integration (δ 0.8–1.5 ppm for methyl/methylene groups) and isopropyl signals (δ 1.2–1.4 ppm) .
- HPLC-MS : Quantify purity and detect degradation products using reverse-phase C18 columns with acetonitrile/water mobile phases. Limitations include thermal instability during GC analysis, necessitating low-temperature methods .
Advanced Research Questions
Q. How can researchers design experiments to assess the thermal decomposition kinetics of this compound under varying conditions?
- Methodological Answer :
- Experimental setup : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) at heating rates of 2–20°C/min under nitrogen/air atmospheres .
- Kinetic models : Apply the Kissinger-Akahira-Sunose (KAS) or Ozawa-Flynn-Wall methods to calculate activation energy (Ea) and pre-exponential factors. Validate with isoconversional plots to detect multi-step decomposition .
- Data validation : Replicate experiments ≥3 times to address variability, and cross-reference with FT-IR to confirm decomposition byproducts (e.g., CO₂ release) .
Q. What experimental approaches are recommended to elucidate the radical initiation mechanisms of this compound in polymerization reactions?
- Methodological Answer :
- Radical trapping : Employ electron spin resonance (ESR) with spin traps (e.g., DMPO) to detect short-lived radicals during thermal or UV-induced decomposition .
- Kinetic studies : Monitor polymerization rates (via dilatometry or gravimetry) under varying initiator concentrations and temperatures. Compare with Arrhenius plots to infer initiation efficiency .
- Solvent effects : Test polar vs. non-polar solvents to assess radical cage effects, which influence initiator efficiency .
Q. How should conflicting data regarding the compound’s stability in different solvents be resolved?
- Methodological Answer :
- Comparative studies : Conduct stability assays (e.g., HPLC purity checks) in solvents like toluene, THF, and DMSO at 25°C and 40°C over 7–14 days .
- Degradation pathways : Use LC-MS to identify solvent-specific degradation products (e.g., ester hydrolysis in polar solvents).
- Statistical analysis : Apply ANOVA to evaluate significance of stability differences, ensuring sample sizes ≥5 per group to reduce Type I/II errors .
Data Analysis and Reproducibility
Q. What strategies mitigate variability in reported half-life values of this compound across studies?
- Methodological Answer :
- Standardized protocols : Adopt ASTM or OECD guidelines for stability testing, including fixed solvent systems and temperature ranges .
- Interlaboratory collaboration : Share raw data via repositories (e.g., Figshare) to enable meta-analyses and identify systematic biases .
- Advanced analytics : Use quantum mechanical calculations (DFT) to model decomposition pathways, corroborating experimental data .
Interdisciplinary Applications
Q. How can this compound be integrated into studies on controlled-release systems or polymer nanocomposites?
- Methodological Answer :
- Encapsulation : Use emulsion templating to encapsulate the peroxycarbonate in PLGA nanoparticles, monitoring release kinetics via UV-Vis spectroscopy .
- Composite fabrication : Incorporate into polyethylene matrices via melt blending, with rheological tests to assess crosslinking efficiency .
- Safety protocols : Implement real-time gas monitoring (e.g., FT-IR for CO₂) during processing to ensure workplace safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
